molecular formula C13H20N6O4S2 B4662339 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE

Cat. No.: B4662339
M. Wt: 388.5 g/mol
InChI Key: JZKIKFZMTLYOPW-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes multiple pyrazole rings and sulfone groups, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE typically involves nucleophilic addition–elimination reactions. The intermediates are reacted with different hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce corresponding alcohols or amines .

Scientific Research Applications

1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazole derivatives are known for their antileishmanial and antimalarial activities . The compound has also been studied for its potential use in treating neglected tropical diseases and other infectious diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, inhibiting its function and thereby affecting the survival of the parasite . The molecular docking studies have shown that the compound fits well into the active site of the enzyme, justifying its potent activity.

Comparison with Similar Compounds

Similar compounds to 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE include other pyrazole derivatives like 1,3-dimethylpyrazole and 2,5-dimethylpyrazole . These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of pyrazole rings and sulfone groups in this compound makes it particularly versatile and effective in various applications.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4S2/c1-11-13(10-17(3)15-11)25(22,23)19-6-4-18(5-7-19)24(20,21)12-8-14-16(2)9-12/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKIKFZMTLYOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE
Reactant of Route 4
Reactant of Route 4
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO} SULFONE

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